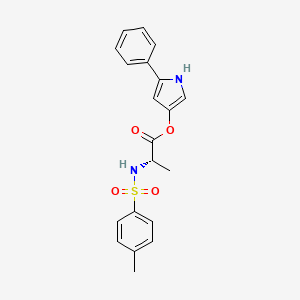
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (TAP) is a synthetic organic compound that has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. TAP has been found to have a wide range of applications, from being used as a catalyst in organic synthesis to being studied for its potential as a drug for treating various diseases. The synthesis of TAP is relatively straightforward, making it a highly versatile and cost-effective compound for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Diagnostic Applications : The tosylalanine ester of 3-hydroxy-5-phenylpyrrole (HOPPy), closely related to your compound, is used diagnostically to test urine for the presence of human leukocyte elastase (HLE) as an indicator of urinary tract infections. Kinetic constants for the HLE-catalyzed hydrolysis of this substrate have been determined, and research has been conducted on diazo coupling reactions involving HOPPy, which is pivotal for the diagnostic application (Jackson et al., 1995).
Pharmaceutical Building Blocks : Compounds like 3-arylpiperidines, synthesized through palladium-catalyzed migrative Negishi coupling involving phenylpyrrole-based phosphine ligands, are important in pharmaceutical research. This process is used to access 3-aryl-N-Boc-piperidines, which are crucial for drug development (Millet & Baudoin, 2015).
Anticancer Research : Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have been synthesized and tested for antileukemic activity against lymphocytic leukemia, showing significant activity in assays (Anderson & Halat, 1979).
Synthesis of Rigid Dipeptide Mimics : Research into the synthesis of enantiopure pyrrolizidinone amino acids, which are rigid dipeptide mimics, has been carried out. These compounds, including derivatives of phenylpyrrole, are potential tools for exploring peptide conformation-activity relationships (Rao, Pinyol, & Lubell, 2007).
Sodium Channel Blocking for Anticonvulsant Activity : A study on the synthesis of new 3-aminopyrroles and their testing for anticonvulsant activity showed that several derivatives exhibit considerable activity with minimal neurotoxicity. These compounds, including those with phenylpyrrole structures, block sodium channels in a frequency-dependent manner, indicating potential as anticonvulsants (Unverferth et al., 1998).
Wirkmechanismus
Target of Action
It’s structurally related compound, n-tosyl-l-alanine-3-indoxyl ester (taloxin), is used for analyzing leukocytes, especially in urine . This suggests that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole might also interact with leukocytes.
Biochemical Pathways
It’s possible that it may influence pathways related to leukocyte function, given the known uses of its related compound, Taloxin .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, storage conditions can affect the stability of a compound. N-Tosyl-L-alanine-3-indoxyl ester, a related compound, is recommended to be stored at -20°C and protected from light . Similar conditions might be applicable for this compound.
Eigenschaften
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole contribute to the detection of leukocyte esterase in the described paper-based devices?
A1: In the presented research [, ], this compound functions as a recognition element within the sensing mechanism of the paper-based devices (LE-PAD and LE-Ag-μPADs). When urine containing LE is introduced to the device, LE interacts with this compound and 1-diazo-2-naphthol-4-sulfonic acid, initiating a chemical reaction. This reaction generates non-conductive azo compounds that interact with the silver-based conductive layer on the paper device, causing a measurable change in electrical resistance. This change in resistance directly correlates with the concentration of LE in the urine sample, enabling quantitative LE detection.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

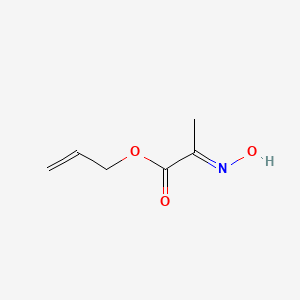

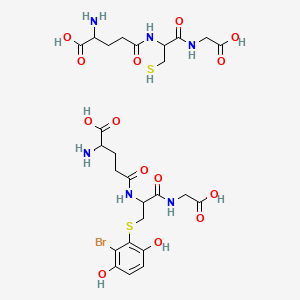
![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)
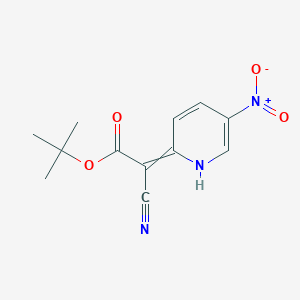
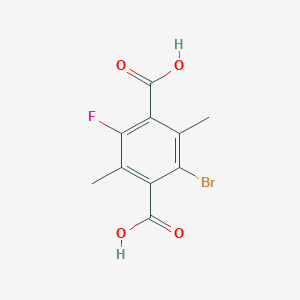
![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
